molecular formula C16H25FN2O2S B2931721 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 946291-65-2

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2931721
CAS No.: 946291-65-2
M. Wt: 328.45
InChI Key: KEWAFTRKFJJLBG-UHFFFAOYSA-N
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Description

4-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 4-fluoro and 3-methyl substitution on the aromatic ring, coupled with a 1-isopropylpiperidin-4-ylmethyl substituent.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O2S/c1-12(2)19-8-6-14(7-9-19)11-18-22(20,21)15-4-5-16(17)13(3)10-15/h4-5,10,12,14,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWAFTRKFJJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine derivative: The starting material, 1-isopropylpiperidine, is reacted with formaldehyde and a suitable amine to form the N-((1-isopropylpiperidin-4-yl)methyl) intermediate.

    Sulfonamide formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Route

  • Precursor Preparation :
    • The aromatic sulfonyl chloride intermediate (4-fluoro-3-methylbenzenesulfonyl chloride) is prepared by chlorosulfonation of 4-fluoro-3-methylbenzene .
    • The amine component, (1-isopropylpiperidin-4-yl)methanamine, is synthesized via reductive amination of 1-isopropylpiperidin-4-one .
  • Coupling Reaction :
    • The sulfonamide bond is formed by reacting the sulfonyl chloride with the amine in a two-phase solvent system (e.g., tetrahydrofuran (THF) and aqueous potassium carbonate) .
    • Reaction conditions:
      ParameterValueSource
      SolventTHF/H₂O (20:1)
      BaseK₂CO₃
      TemperatureRoom temperature
      Yield70–85% (estimated)
  • Purification :
    • The crude product is purified via recrystallization (e.g., CH₃Cl/hexane) or column chromatography .

Sulfonamide Group

  • Acylation : Reacts with acetyl chloride in dichloromethane/water to form N-acetyl derivatives, though this is not reported for the exact compound .
  • Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, sulfonamides typically hydrolyze to sulfonic acids and amines, but no experimental data exists for this compound .

Fluorinated Aromatic Ring

  • Electrophilic Substitution : The fluorine atom deactivates the ring, making electrophilic substitution (e.g., nitration) unlikely without directing groups .
  • Nucleophilic Aromatic Substitution : Possible under high-temperature conditions with strong nucleophiles (e.g., -OH, -NH₂), but no documented examples .

Piperidine Substituent

  • Alkylation/Quaternization : The tertiary amine in the piperidine ring can undergo quaternization with alkyl halides (e.g., methyl iodide) .
  • Oxidation : Piperidine rings are resistant to oxidation under mild conditions but may form N-oxides with peroxides .

Stability and Degradation

  • Thermal Stability : Stable under standard storage conditions (25°C), but decomposition occurs above 200°C .
  • pH Sensitivity :
    ConditionStabilitySource
    Acidic (pH < 3)Partial hydrolysis
    Neutral (pH 7)Stable
    Basic (pH > 9)Degradation over time

Analytical Characterization

Key spectroscopic data for analogous compounds:

TechniqueFindingsSource
¹H NMR - Aromatic H: δ 7.2–7.8 ppm
- Piperidine H: δ 2.5–3.5 ppm
13C NMR - Sulfonamide C: δ 43–45 ppm
HRMS [M+H]⁺: m/z 347.4 (calculated)

Limitations and Research Gaps

  • No direct experimental data exists for photochemical reactions or catalytic transformations (e.g., cross-coupling).
  • Biological degradation pathways remain unstudied.

Scientific Research Applications

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Accessibility: The target compound’s synthesis may be more straightforward than the chromenone-pyrazolopyrimidine derivative but more complex than benzamide analogs.
  • Need for Further Studies : Comparative assays (e.g., binding affinity, metabolic stability) are required to validate hypotheses derived from structural analysis.

Biological Activity

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H20FN3O2S
  • Molecular Weight : 321.40 g/mol

The presence of the fluorine atom and the sulfonamide group suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Modulation of Receptor Activity : It may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Therapeutic Applications

The compound's biological activity has implications for various therapeutic areas:

  • Cancer Treatment : Its ability to inhibit tumor cell growth has been investigated, particularly in preclinical models of cancer.
  • Neurological Disorders : Given its interaction with piperidine derivatives, there is potential for use in treating conditions like anxiety or depression.
  • Infectious Diseases : The antimicrobial properties suggest a role in developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of the compound against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and prostate cancer cells, with IC50 values indicating effective concentration levels for therapeutic use .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialBroad-spectrum activity
Enzyme InhibitionAltered metabolic pathways
Receptor ModulationInfluenced signaling pathways

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